2-Amino-2-hydroxybutanoic acid

説明

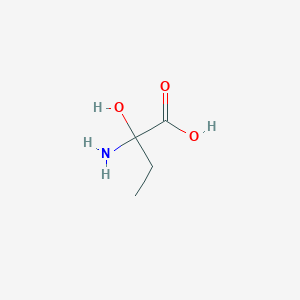

Structure

2D Structure

3D Structure

特性

分子式 |

C4H9NO3 |

|---|---|

分子量 |

119.12 g/mol |

IUPAC名 |

2-amino-2-hydroxybutanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2-4(5,8)3(6)7/h8H,2,5H2,1H3,(H,6,7) |

InChIキー |

QVPLPSZGHFSYEQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)O)(N)O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Amino 2 Hydroxybutanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical methods for synthesizing 2-amino-2-hydroxybutanoic acid and its analogs often focus on controlling the stereochemistry at the two chiral centers. These approaches utilize a range of techniques from classical resolution to advanced asymmetric synthesis.

Enantioselective and Diastereoselective Routes

The stereocontrolled synthesis of α-hydroxy-β-amino acids, including the isomers of 3-amino-2-hydroxybutanoic acid, is of considerable interest. One notable approach involves the use of carbohydrates as chiral starting materials. For instance, all four stereoisomers of 3-amino-2-hydroxybutanoic acid have been synthesized in enantiomerically pure forms starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone. tandfonline.comjst.go.jp This method relies on a series of selective transformations, including the formation of epoxides and chiral aminoalcohols, to establish the desired stereochemistry. tandfonline.comjst.go.jp

Another strategy involves the highly stereoselective hydroxylation of an oxazoline-4-acetate derivative, which can be prepared from L-aspartic acid. tandfonline.com This is followed by a Mitsunobu inversion of the resulting hydroxyl group to yield the desired (2S,3R)-3-amino-2-hydroxybutanoic acid derivative. tandfonline.com This method has been successfully applied to the synthesis of (-)-bestatin, a natural dipeptide containing a (2S,3R)-3-amino-4-phenyl-2-hydroxybutanoic acid moiety. tandfonline.com

Furthermore, the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers has been explored. For example, monofluorinated α,β-epoxyphosphonates have been used as precursors for the synthesis of α-fluoro-γ-amino-β-hydroxybutanoic acid (GABOB) analogs. frontiersin.org This approach demonstrates excellent regio- and diastereoselectivity in the key reaction steps. frontiersin.org

Exploration of Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric synthesis methodologies are crucial for producing enantiomerically pure α-hydroxy-α-amino acids. While specific examples directly pertaining to this compound are not detailed in the provided search results, the synthesis of related α-hydroxy-β-amino acids often employs chiral auxiliaries to direct the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into the molecule to guide the formation of new stereocenters and are subsequently removed.

Lewis acid-promoted cyanation is a published methodology for the preparation of a single stereoisomer of a target β-hydroxy-α-amino acid. tandfonline.com Asymmetric catalysis, involving the use of chiral catalysts to favor the formation of one enantiomer over the other, is another powerful tool in this field. These catalytic systems can offer high efficiency and enantioselectivity, minimizing the need for stoichiometric amounts of chiral reagents.

Multistep Synthetic Sequences and Protecting Group Strategies

The synthesis of this compound and its derivatives typically involves multistep sequences that require careful planning of protecting group strategies. Protecting groups are essential to mask reactive functional groups (e.g., amino and hydroxyl groups) and prevent unwanted side reactions during the synthetic sequence.

For example, in the synthesis of 3-amino-2-hydroxybutanoic acid stereoisomers from carbohydrate sources, various protecting groups are employed to manipulate the different hydroxyl groups selectively. tandfonline.com Similarly, in the synthesis of (-)-bestatin from L-aspartic acid, the amino and carboxylic acid functionalities are protected during the key stereoselective hydroxylation and inversion steps. tandfonline.com The choice of protecting groups is critical and depends on their stability under the reaction conditions and the ease of their subsequent removal. Common protecting groups for amino functions include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), while hydroxyl groups can be protected as ethers or esters.

Derivatization for Enhanced Synthetic Utility

The derivatization of this compound and its intermediates can enhance their synthetic utility, facilitating their conversion into more complex molecules. For instance, the conversion of a propionic acid derivative into a nitrile intermediate is a key step in one chemical synthesis route. This nitrile can then be reduced to the target amino acid.

Another example is the preparation of an oxazoline-4-acetate derivative from L-aspartic acid, which serves as a key intermediate for stereoselective hydroxylation. tandfonline.com The lactone form of related compounds, such as (S)-2-hydroxybutyrolactone, can also be a valuable synthetic intermediate. researchgate.net Cleavage of the lactone ring at the appropriate stage can reveal the desired hydroxy acid functionality. researchgate.net These derivatizations allow for the introduction of new functionalities and the manipulation of the molecule's reactivity to achieve the desired synthetic outcome.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for producing this compound and its analogs. These approaches leverage the high efficiency and stereospecificity of enzymes.

Enzyme-Mediated Transformations

A systems biocatalysis approach has been successfully employed for the stereoselective synthesis of both (S)- and (R)-2-amino-4-hydroxybutanoic acid (homoserine). acs.org This one-pot cyclic cascade system combines an aldol (B89426) reaction catalyzed by a class II pyruvate (B1213749) aldolase (B8822740) with a subsequent stereoselective transamination using either an S- or R-selective transaminase. acs.org This method utilizes inexpensive starting materials like formaldehyde (B43269) and alanine (B10760859) and achieves high yields (86% for the L-isomer and >95% for the D-isomer) and excellent enantiomeric excess (>99% ee). acs.org

The key enzymes in this cascade are:

Pyruvate aldolase: Catalyzes the aldol addition of pyruvate to an aldehyde acceptor.

Transaminase: Catalyzes the stereoselective transfer of an amino group to the keto acid intermediate, forming the final amino acid product. acs.org

This biocatalytic system demonstrates high tolerance to substrate concentrations and offers significant productivity, making it a promising route for the large-scale production of these valuable chiral compounds. acs.org

Data Tables

Table 1: Summary of Chemical Synthesis Approaches

| Method | Starting Material(s) | Key Steps | Stereoselectivity | Reference |

| Carbohydrate-based Synthesis | D-gulonic acid γ-lactone, D-glucono-δ-lactone | Selective transformations via epoxides and chiral aminoalcohols | Enantiomerically pure | tandfonline.com, jst.go.jp |

| Stereoselective Hydroxylation | L-aspartic acid | Formation of oxazoline-4-acetate, stereoselective hydroxylation, Mitsunobu inversion | High diastereoselectivity | tandfonline.com |

| Fluorinated Analog Synthesis | Monofluorinated α,β-epoxyphosphonates | Diastereoselective ring-opening | Excellent regio- and diastereoselectivity | frontiersin.org |

Table 2: Biocatalytic Synthesis of 2-Amino-4-hydroxybutanoic Acid

| Product | Enzymes | Starting Materials | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-2-Amino-4-hydroxybutanoic acid | Pyruvate aldolase, S-selective transaminase | Formaldehyde, Alanine, Pyruvate | 86% | >99% | acs.org |

| (R)-2-Amino-4-hydroxybutanoic acid | Pyruvate aldolase, R-selective transaminase | Formaldehyde, Alanine, Pyruvate | >95% | >99% | acs.org |

Whole-Cell Bioconversions for Stereospecific Production

Whole-cell bioconversion utilizes genetically engineered microorganisms as catalysts, providing a cost-effective and operationally simple method for chemical synthesis. In the context of α-hydroxy-β-amino acids, recombinant Escherichia coli has been a workhorse.

Research on the synthesis of 2-amino-4-hydroxybutanoic acid has demonstrated the successful use of E. coli cells co-expressing a class II pyruvate aldolase and a stereoselective transaminase. acs.org These engineered cells can directly convert simple and inexpensive starting materials, such as formaldehyde and an amino donor like alanine, into the desired product. acs.org The whole-cell system encapsulates the necessary enzymes and cofactors, eliminating the need for costly enzyme purification.

For instance, in the production of (S)- and (R)-2-amino-4-hydroxybutanoic acid, whole cells of E. coli expressing the respective enzymes have achieved high titers and enantiomeric excess. acs.org This approach highlights the potential for developing a whole-cell biocatalyst for this compound, likely requiring the discovery or engineering of an appropriate enzyme capable of introducing the amino and hydroxyl groups at the C2 position of a four-carbon backbone.

Cascade Biocatalysis Approaches

Cascade biocatalysis, or one-pot multi-enzyme synthesis, offers a highly efficient route by combining several reaction steps in a single vessel, which minimizes intermediate isolation and waste generation. A prominent example is the synthesis of both (S)- and (R)-enantiomers of 2-amino-4-hydroxybutanoic acid through a cyclic cascade system. acs.org

This system employs a class II pyruvate aldolase from E. coli and either an (S)- or (R)-selective pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminase. acs.org The cascade is initiated by the aldol addition of pyruvate to formaldehyde, catalyzed by the aldolase, to form 4-hydroxy-2-ketobutanoic acid. This intermediate is then stereoselectively aminated by the transaminase, using alanine as the amine donor, to yield the final product. A key feature of this cascade is the recycling of the pyruvate co-product from the transamination step back into the initial aldol reaction, driving the equilibrium towards product formation. acs.org

This elegant one-pot system has achieved impressive results, with product concentrations reaching at least 0.4 M and enantiomeric excess values greater than 99%. acs.org The productivity of this biocatalytic cascade for homoserine has been reported to be over 80 g L⁻¹ d⁻¹, which compares favorably to traditional fermentation processes. acs.org

While this specific cascade produces a structural isomer, the principles can be adapted for the synthesis of this compound. The core challenge lies in identifying or engineering an enzyme or a cascade of enzymes that can functionalize the C2 position of a suitable four-carbon precursor with both an amino and a hydroxyl group. A potential starting point could be the enzymatic conversion of 2-ketobutanoic acid.

Comparative Analysis of Synthetic Efficiencies and Selectivities

When evaluating synthetic methodologies, both efficiency and selectivity are paramount. Biocatalytic routes, particularly whole-cell and cascade systems, often exhibit significant advantages over traditional chemical synthesis in terms of stereoselectivity and environmental impact.

The biocatalytic cascade for 2-amino-4-hydroxybutanoic acid demonstrates exceptional stereoselectivity, yielding products with over 99% enantiomeric excess for both (S) and (R) isomers. acs.org This level of control is often difficult and costly to achieve through conventional chemical methods.

In terms of efficiency, the reported biocatalytic cascade for homoserine synthesis showcases high yields (86% to >95%) and impressive productivity. acs.org The ability of the enzymes in this system to tolerate high substrate concentrations, with the aldolase being active at formaldehyde concentrations up to 1.4 M, is a significant advantage for industrial applications. acs.org

The following table provides a summary of the key parameters for the biocatalytic synthesis of 2-amino-4-hydroxybutanoic acid, which serves as a benchmark for the potential development of synthetic routes for this compound.

| Synthetic Method | Starting Materials | Key Enzymes | Product | Yield | Enantiomeric Excess (ee) | Productivity | Reference |

| Cascade Biocatalysis | Formaldehyde, Alanine, Pyruvate (catalytic) | Class II Pyruvate Aldolase, (S)- or (R)-selective Transaminase | (S)- or (R)-2-amino-4-hydroxybutanoic acid | 86% to >95% | >99% | >80 g L⁻¹ d⁻¹ | acs.org |

While direct biocatalytic routes to this compound are not yet established in the literature, the successful application of whole-cell and cascade biocatalysis for its structural isomer provides a strong foundation and a clear roadmap for future research in this area. The development of such methods would offer a sustainable and highly selective alternative to traditional chemical synthesis.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Alpha-Hydroxyl Group

The tertiary alcohol at the C2 position is a key site for oxidative transformations and acylation reactions.

Oxidation: The α-hydroxyl group can be selectively oxidized to yield the corresponding α-keto acid, 2-amino-2-oxobutanoic acid. This transformation is significant both chemically and biologically. In metabolic pathways, the oxidation of α-hydroxy acids to α-keto acids is a fundamental bioenergetic process, typically mediated by dehydrogenase enzymes osf.io. Chemically, this oxidation can be achieved using various reagents, though care must be taken due to the lability of the resulting α-keto acid, which can readily undergo decarboxylation organic-chemistry.org.

A highly chemoselective method for this conversion utilizes a nitroxyl (B88944) radical catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of molecular oxygen as a mild co-oxidant organic-chemistry.orgacs.org. This system efficiently converts α-hydroxy acids to their keto forms while minimizing side reactions. Other conventional oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP), and 2-Iodoxybenzoic acid (IBX), can also be employed, though yields and selectivity may vary acs.orgbeilstein-journals.org.

Acylation: The α-hydroxyl group can undergo acylation to form an ester linkage. For instance, in synthetic procedures involving related α-hydroxy acid structures, treatment with an alkanoic acid anhydride (B1165640), such as acetic anhydride in pyridine, leads to the formation of an α-acyloxy derivative google.com. This reaction serves as a method for protecting the hydroxyl group during other chemical transformations. The resulting acyloxy group can be subsequently removed through hydrolysis under acidic or basic conditions to regenerate the alcohol google.com.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Oxidation | AZADO / O₂ | α-Keto acid | acs.org, organic-chemistry.org |

| Oxidation | Swern, DMP, IBX | α-Keto acid | acs.org, beilstein-journals.org |

| Acylation | Acetic Anhydride / Pyridine | α-Acyloxy acid | google.com |

| This table summarizes common reactions involving the alpha-hydroxyl group of α-hydroxy acids. |

Reactivity of the Alpha-Amino Functionality

The primary amine at the C2 position exhibits typical nucleophilic character, participating in acylation, protection strategies, and coordination chemistry.

N-Acylation and Protection: The α-amino group readily reacts with acylating agents to form amides. This reactivity is fundamental in peptide synthesis and is also exploited in the biosynthesis of certain natural products. For example, the related compound (S)-4-amino-2-hydroxybutyric acid is linked via an amide bond in the butirosin (B1197908) antibiotics tandfonline.com. To prevent unwanted side reactions at the amino group during synthesis, it is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced under standard conditions and later removed google.com.

Coordination Chemistry: As with all α-amino acids, the amino and carboxylate groups of 2-amino-2-hydroxybutanoic acid are effective ligands for metal ions. They can form chelate complexes with various metals. Studies on the related amino acid threonine (2-amino-3-hydroxybutanoic acid) have shown that the amino and carboxylate groups coordinate with germanium (IV), demonstrating the capacity for metal binding mdpi.com.

Carboxylic Acid Group Transformations

The carboxylic acid functionality can undergo several characteristic reactions, most notably esterification and serving as a precursor to decarboxylation.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions or via other standard esterification protocols. This is a common derivatization for α-hydroxy and α-amino acids, often used to modify solubility or to protect the carboxyl group during other reactions. For example, related structures like (S)-2-aminobutyric acid can be converted to their methyl ester derivatives researchgate.net.

Decarboxylation (Indirect): While direct decarboxylation of the carboxylic acid is difficult, the molecule can be decarboxylated after initial transformation. Following the oxidation of the α-hydroxyl group to an α-keto acid, the resulting product is susceptible to decarboxylation, a reaction that is often facile due to the electronic nature of the α-ketoacyl moiety organic-chemistry.org.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is profoundly influenced by a network of non-covalent interactions.

Zwitterionic Nature: In the solid state and in aqueous solutions at physiological pH, this compound is expected to exist predominantly as a zwitterion nih.gov. This occurs via an internal acid-base reaction where the acidic carboxylic acid protonates the basic amino group, resulting in a molecule with both a carboxylate anion and an ammonium (B1175870) cation nih.govunimi.it. This ionic character dictates its physical properties, such as high melting point and solubility in polar solvents, and governs intermolecular interactions through strong electrostatic forces and hydrogen bonding.

Intramolecular Hydrogen Bonding: The molecule's conformation can be stabilized by intramolecular hydrogen bonds. Potential interactions include those between the α-hydroxyl group and the α-amino group, or between either of these groups and the carbonyl oxygen of the carboxylic acid nih.govoup.com. Such internal hydrogen bonding can pre-organize the molecule into a specific conformation, which can enhance the reactivity of certain groups and influence the stereochemical outcome of reactions by providing a structured transition state acs.orgnih.gov.

Intermolecular Hydrogen Bonding: In protic solvents like water, the intramolecular hydrogen bonds may compete with or be replaced by stronger intermolecular hydrogen bonds between the solute and solvent molecules nih.gov. The hydroxyl, amino, and carboxylate/carboxylic acid groups are all excellent hydrogen bond donors and acceptors, allowing for extensive hydrogen bonding networks with surrounding molecules.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are governed by thermodynamic and kinetic factors.

Reaction Kinetics: Detailed kinetic studies on analogous systems, such as the biocatalytic synthesis of 2-amino-4-hydroxybutanoic acid, provide insight into the factors controlling reaction rates csic.es. In enzyme-catalyzed reactions, kinetics are influenced by substrate concentration, enzyme loading, temperature, and pH. For instance, in cascade reactions, the concentration of intermediates must be carefully controlled to achieve high productivity and yield acs.orgacs.org. The thermodynamic limitations of certain steps, such as reductive amination, can be overcome by strategies like substrate cycling to shift the reaction equilibrium favorably acs.org.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2-Amino-2-hydroxybutanoic acid from complex mixtures and determining its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. This technique offers high sensitivity and selectivity, making it suitable for quantifying the compound in various biological matrices. spectroscopyonline.comnih.gov

For instance, a reversed-phase LC-MS/MS method has been developed for the quantification of several biomarkers, including 2-hydroxybutyric acid, a related compound, in human plasma. nih.gov This method involves simple protein precipitation followed by analysis, demonstrating the efficiency of LC-MS in handling complex samples. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific ion transitions, which is particularly useful for distinguishing the analyte from matrix interferences. spectroscopyonline.comshimadzu.com In one application, electrospray ionization (ESI) in negative mode was used, showing a molecular ion peak at m/z 118.1 [M-H]⁻ for a related amino acid, which is consistent with the molecular formula C₄H₉NO₃.

Derivatization can be employed to improve chromatographic behavior and detection sensitivity. mdpi.com For example, a method using phenylenediamine derivatization has been shown to be effective for quantifying a wide range of carboxylic acid-containing metabolites, including amino acids, with high accuracy and sensitivity. mdpi.com

Table 1: LC-MS/MS Parameters for Analysis of a Related Hydroxy Acid

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | nih.gov |

| Monitored Transition | Analyte-specific | spectroscopyonline.com |

| **Linearity (R²) ** | >0.99 | nih.gov |

| Intra-run Imprecision (CV) | <5.5% | nih.gov |

| Inter-run Imprecision (CV) | <5.8% | nih.gov |

| Analytical Recovery | 96.3–103% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of this compound, although it typically requires derivatization to increase the volatility of this polar compound. sigmaaldrich.com Common derivatization strategies include silylation and acylation. sigmaaldrich.comresearchgate.net

Trimethylsilyl (TMS) derivatization is widely used in metabolomics for the analysis of amino acids and organic acids. semanticscholar.orgjasem.com.tr This process replaces active hydrogens on the amino, hydroxyl, and carboxyl groups with a TMS group, making the molecule more volatile and suitable for GC analysis. sigmaaldrich.com For example, a method for the quantification of 2-hydroxybutyrate in human serum involved a simple liquid-liquid extraction followed by a rapid microwave-assisted TMS derivatization. mdpi.com

Another approach is the use of alkyl chloroformates, which can simultaneously derivatize carboxylic, amino, and hydroxyl groups under mild conditions. nih.govnist.gov This method is known for its speed and good reproducibility. nih.gov

Table 2: GC-MS Derivatization and Analysis Summary

| Derivatization Agent | Key Features | Application Example | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Common silylating agent, often used with a catalyst like TMCS. | Quantification of 2-hydroxybutyrate in serum. | mdpi.com |

| Alkyl Chloroformates | Fast, mild reaction conditions, derivatizes multiple functional groups. | High-throughput microbial metabolome analysis. | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms stable TBDMS derivatives, less moisture sensitive. | Analysis of amino acids in various samples. | sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is often critical, especially in pharmaceutical applications. Chiral chromatography is the primary method for separating and quantifying the enantiomers.

This can be achieved using either chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net For HPLC, polysaccharide-based CSPs like Chiralpak are commonly used. For instance, a mobile phase of hexane:isopropanol has been used to resolve the enantiomers of a related compound on a Chiralpak IA column.

In GC, CSPs based on amino acid derivatives or modified cyclodextrins are employed for the enantioseparation of derivatized amino acids. researchgate.netresearchgate.net The choice of the derivatizing agent and the chiral column is crucial for achieving good separation. researchgate.net The enantiomeric excess of chiral reagents directly impacts the stereoselectivity of reactions and the purity of the final product. nih.gov Studies have shown that a significant number of commercially available chiral compounds contain detectable levels of their corresponding enantiomers. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR and ¹³C NMR are standard methods for structural confirmation.

For a related compound, (R)-4-Amino-2-hydroxybutanoic acid, ¹H NMR in D₂O showed characteristic signals for the protons on the carbon backbone. Similarly, ¹³C NMR can confirm the presence of the carboxylate carbon. The specific chemical shifts and coupling constants are unique to the molecule's structure and stereochemistry. For example, in the ¹H NMR spectrum of a derivative of 3-amino-2-hydroxybutanoic acid, distinct signals can be observed for the methyl, methine, and methylene (B1212753) protons. tandfonline.com

Table 3: Representative ¹H NMR Data for a Related Amino Acid Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| CH₃ | 0.66 | d | 6.6 | tandfonline.com |

| CH | 2.37 | m | - | tandfonline.com |

| CH-OH | 3.75 | dd | 3.6, 8.2 | tandfonline.com |

| CH₂ | 3.69 | m | - | tandfonline.com |

Note: Data is for a derivative of 3-amino-2-hydroxybutanoic acid and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands for the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups. tandfonline.com

The broad absorption band for the O-H stretch of the carboxylic acid and the alcohol hydroxyl group typically appears in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the amino group are expected around 3400-3300 cm⁻¹. The C=O stretching of the carboxylic acid usually gives a strong absorption band around 1700-1725 cm⁻¹. tandfonline.com The presence of these key bands in the IR spectrum provides strong evidence for the structure of this compound. researchgate.net

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid & Alcohol) | 3429 - 3319 | Broad band | tandfonline.com |

| N-H Stretch (Amine) | 3341 | - | tandfonline.com |

| C-H Stretch | 3070 - 2931 | Aliphatic | tandfonline.com |

| C=O Stretch (Carboxylic Acid) | ~1728 | Strong absorption | tandfonline.com |

| N-H Bend (Amine) | ~1600 | - | tandfonline.com |

Advanced Mass Spectrometry Techniques (e.g., ESI-QTOF, MS2)

Advanced mass spectrometry techniques are indispensable for the structural elucidation and sensitive detection of this compound. Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer is a particularly powerful combination. ESI is a soft ionization method that allows the compound to be transferred from a liquid phase to the gas phase as an intact, charged molecule, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.

The QTOF analyzer offers high resolution and mass accuracy, enabling the determination of the elemental composition of the parent ion with a high degree of confidence. For this compound, with a molecular formula of C₄H₉NO₃, the expected exact mass is 119.05824 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights through controlled fragmentation of the isolated parent ion. In this process, the precursor ion selected from the first stage of mass analysis is subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

While specific MS² fragmentation data for this compound is not widely published, data from its structural isomer, 2-amino-3-hydroxybutanoic acid (threonine), analyzed by LC-ESI-QTOF, serves as an illustrative example of the technique. nih.gov The fragmentation of the protonated threonine molecule ([C₄H₉NO₃+H]⁺, m/z 120.067) typically involves neutral losses of water (H₂O), formic acid (CH₂O₂), and the loss of the carboxyl group along with an amino group.

Table 1: Illustrative MS/MS Fragmentation Data for the Isomer 2-amino-3-hydroxybutanoic acid (Threonine) Data obtained from LC-ESI-QTOF analysis in positive ionization mode.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment | Reference |

| 120.067 | 102.056 | H₂O | nih.gov |

| 120.067 | 74.061 | H₂O + CO | nih.gov |

| 120.067 | 56.051 | H₂O + CO + H₂O | nih.gov |

This interactive table showcases typical fragmentation data obtained for an isomer of this compound. The fragmentation pattern provides a structural fingerprint for identification.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal information about bond lengths, bond angles, conformational details, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful crystallographic analysis would first require the growth of a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is resolved.

Although a specific crystal structure for this compound is not available in the surveyed literature, the analysis of a structurally related compound, (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid, demonstrates the type of data that can be obtained. iucr.org For this compound, crystallographic analysis revealed that it crystallizes in the monoclinic space group P2₁/c and detailed the extensive hydrogen-bonding network within the crystal lattice. iucr.org

A crystallographic study of this compound would similarly reveal its solid-state conformation and the nature of its intermolecular interactions. The presence of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups suggests that extensive hydrogen bonding would be a dominant feature of its crystal packing. The resulting data would be presented in a standardized format, as conceptualized in the table below.

Table 2: Conceptual Crystallographic Data for this compound This table represents the type of parameters that would be determined from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Åα = 90°, β ≠ 90°, γ = 90° |

| Volume (V) | The volume of the unit cell. | XYZ ų |

| Z | The number of molecules in the unit cell. | 4 |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds (Donor-H···Acceptor). | O-H···O, N-H···O |

This interactive table outlines the fundamental parameters obtained from X-ray crystallography, which collectively provide a complete picture of the molecule's structure in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation for a given atomic arrangement to determine energy and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. biointerfaceresearch.com It is often employed to calculate optimized geometries, electronic energies, and vibrational frequencies. mdpi.com For related compounds, such as the coordination complex of germanium with the isomer 2-amino-3-hydroxybutanoic acid, DFT calculations (specifically using the B3LYP functional with a 6–311++G(2d,2p) basis set) have been used to calculate theoretical IR spectra, which showed good agreement with experimental data. mdpi.com Similar calculations on other butanoic acid derivatives have been performed at the B3LYP/6-31+G(d) level of theory to determine electronic and geometrical properties. biointerfaceresearch.com

For 2-Amino-2-hydroxybutanoic acid itself, while dedicated studies on its vibrational frequencies are not readily found, DFT would be the standard method to predict its IR spectrum. Such a calculation would reveal characteristic frequencies for its functional groups, including O-H, N-H, and C=O stretching vibrations.

The flexibility of this compound, arising from the rotation around its single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

While a detailed energy landscape for this compound is not available in published literature, studies on its isomer, threonine, and other amino acids have established the methodologies for such analyses. researchgate.net These studies typically involve scanning the potential energy surface by systematically rotating key dihedral angles and calculating the energy of each resulting geometry using quantum mechanical methods. The results would identify the most stable spatial arrangements of the atoms, which are often stabilized by intramolecular hydrogen bonds between the amino, hydroxyl, and carboxyl groups.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the study of single molecules to their behavior in more complex environments, such as in solution or interacting with other molecules.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein's active site. This is particularly relevant for amino acids and their derivatives, which may interact with enzymes. For instance, the related compound (R)-4-Amino-2-hydroxybutanoic acid is known to interact with NMDA and GABA receptors, and its binding can be studied computationally.

Specific docking studies involving this compound are not documented in the literature. However, should this molecule be investigated as a potential enzyme inhibitor or receptor ligand, docking simulations would be a critical first step to understand its binding mode and affinity. The simulations would model the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the protein's active site residues.

The behavior of this compound in a solvent, particularly water, is crucial for understanding its chemical and biological activity. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules over time, providing insights into the solvation shell structure and dynamics. researchgate.net

Quantum chemical calculations can also incorporate the influence of a solvent implicitly, using models like the Polarizable Continuum Model (PCM). These models are essential for accurately predicting properties like pKa in solution. DFT calculations combined with a solvation model have been used to predict the pKa values of the related (R)-4-Amino-2-hydroxybutanoic acid. Such an approach would be necessary to accurately model the protonation states of the amino and carboxylic acid groups of this compound at different pH values.

Ligand-Protein Docking Simulations (if relevant to enzyme interactions)

Prediction of Reactivity and Spectroscopic Parameters

Quantum chemistry provides a suite of parameters that act as descriptors for chemical reactivity. scienceopen.com By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can predict sites susceptible to electrophilic or nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. researchgate.net

While specific reactivity studies for this compound are unavailable, data for its basic computed properties have been generated and are available through public databases like PubChem. nih.gov

Computed Molecular Properties

The following table summarizes key properties for this compound computed by various software and available in the PubChem database. nih.gov

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | PubChem |

| Molecular Weight | 119.12 g/mol | PubChem |

| IUPAC Name | This compound | Lexichem TK 2.7.0 |

| InChIKey | QVPLPSZGHFSYEQ-UHFFFAOYSA-N | InChI 1.07.0 |

| XLogP3-AA | -3.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Exact Mass | 119.058243149 Da | PubChem 2.2 |

| Topological Polar Surface Area | 83.6 Ų | Cactvs 3.4.8.18 |

Biochemical Relevance and Biological Activity in Model Systems Excluding Clinical Outcomes

Role as a Metabolite or Intermediate in Non-Human Biological Systems

The compound is recognized as a metabolite, though its specific pathways are not as well-documented as those of other related molecules. nih.gov The metabolism of structurally similar compounds in microorganisms offers insights into its potential formation and degradation routes.

Direct pathways for the synthesis or degradation of 2-Amino-2-hydroxybutanoic acid in microorganisms are not extensively described in the available literature. However, the biosynthesis of its structural isomers has been achieved in bacterial systems, illustrating potential enzymatic capabilities.

For instance, a biocatalytic cascade for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid has been successfully demonstrated in Escherichia coli. acs.orgacs.org This system utilizes a class II pyruvate (B1213749) aldolase (B8822740) and a stereoselective transaminase to convert simple starting materials, formaldehyde (B43269) and alanine (B10760859), into the target amino acid. acs.orgacs.orgresearchgate.net

The key steps in this engineered pathway are:

Aldol (B89426) Addition: A class II pyruvate aldolase from E. coli catalyzes the aldol addition of pyruvate to formaldehyde, forming the intermediate 4-hydroxy-2-oxobutanoic acid. acs.org

Stereoselective Transamination: An S- or R-selective pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminase then converts the keto group of the intermediate into an amino group, using alanine as the amine donor, to yield the final product. acs.org

This cascade demonstrates that bacteria can be engineered to produce amino-hydroxybutanoic acids, suggesting that enzymes for such conversions exist within the microbial world.

Furthermore, the metabolism of the related compound 2-hydroxybutyric acid (2-HB) is well-documented in gut microbiota. researchgate.net Bacteria can produce 2-HB from the catabolism of amino acids such as threonine and methionine. nih.govrupahealth.com This process involves the formation of 2-ketobutyric acid (a-KB) as a key intermediate, which is then reduced to 2-HB by lactate (B86563) dehydrogenase (LDH) or 2-hydroxybutyrate dehydrogenase (2HBDH). nih.gov This highlights a common metabolic route involving α-keto and α-hydroxy acids in bacteria.

The interconversion of α-amino acids and α-hydroxy acids is a known biochemical transformation. Enzymes such as dehydrogenases and transaminases are central to these processes.

Lactate dehydrogenase (LDH) and its isozymes, like 2-hydroxybutyrate dehydrogenase (2HBDH), catalyze the reversible conversion of an α-keto acid to an α-hydroxy acid. nih.gov For example, 2-ketobutyric acid is converted to 2-hydroxybutyric acid by these enzymes.

The enzymatic synthesis of 2-amino-4-hydroxybutanoic acid showcases the tandem action of aldolases and transaminases. This biocatalytic system is notable for its high efficiency, achieving product concentrations of up to 0.4 M with excellent stereoselectivity (>99% enantiomeric excess). acs.orgacs.org

| Enzyme System | Substrates | Product | Organism | Key Findings | Reference |

| Class II Pyruvate Aldolase & Transaminase Cascade | Formaldehyde, Pyruvate, Alanine | (S)- or (R)-2-amino-4-hydroxybutanoic acid | Escherichia coli | High productivity (>80 g L⁻¹ d⁻¹) and high enantiomeric excess (>99% ee). Tolerates high formaldehyde concentrations (up to 1.4 M). | acs.org, acs.org |

| Lactate Dehydrogenase (LDH) / 2-Hydroxybutyrate Dehydrogenase (2HBDH) | 2-Ketobutyric acid, NADH | 2-Hydroxybutyric acid, NAD⁺ | Various, including gut bacteria | Common pathway in amino acid catabolism, linking threonine/methionine metabolism to 2-HB production. | , nih.gov |

Pathways of Formation and Degradation in Microorganisms or Cell Cultures (e.g., bacterial metabolism)

Modulation of Enzyme Activities and Biochemical Processes

The ability of small molecules to inhibit or activate enzymes is a key aspect of their biological activity. While direct data for this compound is scarce, studies on its isomers provide valuable insights.

There is no specific information available regarding the inhibitory or activatory effects of this compound on isolated enzymes. However, structurally related compounds have demonstrated such activity. For example, Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoylaminoacetic acid), a more complex derivative, is known to be an inhibitor of aminopeptidase (B13392206) B. google.com This suggests that the α-hydroxy-α-amino acid motif can be part of a structure that interacts with enzyme active sites.

The specific arrangement of functional groups is critical for receptor binding. While no receptor binding data exists for this compound, its isomer, (R)-4-amino-2-hydroxybutanoic acid , is known to interact with central nervous system receptors. It acts as an antagonist at NMDA receptors and as a modulator of GABA receptors. This activity highlights that moving the amino group from the alpha-carbon (C2) to the gamma-carbon (C4) results in a molecule that can interact with key neurotransmitter systems. The distinct pharmacological profiles of different isomers underscore the importance of precise functional group placement for biological activity.

Inhibitory or Activatory Effects on Isolated Enzymes

Bioactivity as a Chiral Building Block for Complex Molecules

Amino acids are fundamental chiral building blocks used in the synthesis of a vast array of natural products and pharmaceuticals. acs.orgacs.org The presence of multiple functional groups (amino, hydroxyl, and carboxyl) and a chiral center makes molecules like this compound potentially valuable precursors for complex target molecules.

Isomers of this compound are already used for this purpose.

L-(−)-4-Amino-2-hydroxybutyric acid is a key structural component of the butirosin (B1197908) antibiotics, which are produced by the bacterium Bacillus circulans. tandfonline.com

(R)-4-Amino-2-hydroxybutanoic acid is utilized as a chiral building block in the synthesis of complex organic molecules and potential therapeutic agents.

The stereoisomers of 3-amino-2-hydroxybutanoic acid are recognized as important precursors for creating bioactive compounds. nih.gov

These examples demonstrate the utility of the amino-hydroxybutanoic acid scaffold in creating biologically active molecules. The specific arrangement of functional groups in this compound offers a unique stereochemical and functional template for synthetic chemistry.

Incorporation into Peptidomimetics and Analogues

This compound and its derivatives are valuable building blocks in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced stability and biological activity. The incorporation of these non-natural amino acids can introduce unique structural features and improve resistance to enzymatic degradation.

Peptidomimetics often utilize modified amino acid residues to alter their three-dimensional structure and function. For instance, β-peptides, which have an extra carbon atom in their backbone compared to natural α-peptides, can be synthesized using homologated proteinogenic amino acids. acs.orgnih.gov These β-peptides can form stable secondary structures like helices and sheets, even with short chain lengths, and are resistant to degradation by metabolic enzymes. acs.orgnih.gov The synthesis of such peptidomimetics can be achieved through established methods, including the use of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). rsc.org

The inclusion of fluorinated β-hydroxy amino acids, such as 2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid, in peptidomimetic structures can enhance hydrophobic interactions and contribute to conformational stability. The replacement of α-carbons with nitrogen atoms in the peptide backbone can also lead to improved stability against hydrolysis and enzymatic degradation, resulting in peptidomimetics with longer in vitro and in vivo half-lives. google.com

The versatility of amino acids as building blocks allows for the creation of a diverse library of unnatural amino acid monomers for the synthesis of multifunctional oligomers. rsc.org These sequence-defined oligoamides can be considered examples of peptidomimetic structures, specifically β- and γ-peptides, which have garnered interest for their unique self-assembling properties and proteolytic resistance. rsc.org

Table 1: Examples of this compound Derivatives in Peptidomimetics

| Derivative/Analogue | Structural Modification | Key Feature | Potential Application |

| β-Peptides | Extra CH2 group in the backbone | Proteolytic resistance, stable secondary structures | Mimicking bioactive peptides, drug development acs.orgnih.gov |

| Fluorinated Analogues | Trifluoromethyl group | Enhanced hydrophobic interactions, conformational stability | Development of stable peptide mimetics |

| Aza-Peptides | Replacement of α-carbon with nitrogen | Improved stability to hydrolysis and enzymatic degradation | Longer half-life peptidomimetic drugs google.com |

| Sequence-Defined Oligoamides | Unnatural amino acid monomers | Unique self-assembling properties, depolymerization capability | Materials science, controlled release systems rsc.org |

Precursor for Scaffold Synthesis in Chemical Biology Research

This compound and its related structures serve as versatile precursors for the synthesis of various molecular scaffolds used in chemical biology and drug discovery. nih.gov These scaffolds provide a framework for the attachment of different functional groups, enabling the exploration of chemical space and the development of novel bioactive molecules. mdpi.com

Amino acids, in general, are advantageous as hubs for scaffold synthesis due to their biocompatibility, the availability of diverse side chains, and well-established synthetic methodologies. mdpi.com They can be used to create multifunctional molecules by leveraging their amine and carboxylic acid groups, as well as any additional functional groups on their side chains. mdpi.com

For example, (R)-4-Amino-2-hydroxybutanoic acid is utilized as a chiral building block in the synthesis of complex organic molecules. Its structure is foundational in creating compounds with specific stereochemistry, which is often crucial for biological activity.

Furthermore, derivatives of 2-aminobutanoic acid have been used to create novel scaffolds for inhibiting specific biological targets. A notable example is the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of the ASCT2-mediated glutamine transporter, which is a target in cancer research. nih.gov This demonstrates the utility of this chemical motif in generating potent and specific inhibitors for therapeutic development.

The synthesis of densely functionalized heterocyclic scaffolds, such as pyrrolidines, can also be achieved using precursors derived from amino acid-like structures. acs.org These scaffolds are valuable in medicinal chemistry for the development of new therapeutic agents. The enzymatic synthesis of chiral 2,3-dihydroxy-1,4-dicarbonyls, which are versatile synthons for such scaffolds, highlights the integration of biocatalysis in generating complex molecular architectures from simple, achiral precursors. acs.org

Table 2: Application of this compound and its Derivatives in Scaffold Synthesis

| Precursor/Derivative | Scaffold Type | Research Area | Significance |

| (R)-4-Amino-2-hydroxybutanoic acid | Chiral organic molecules | Organic Synthesis, Medicinal Chemistry | Provides stereochemical control in the synthesis of complex molecules. |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Inhibitor scaffold | Cancer Research | Forms the basis for potent and selective inhibitors of the ASCT2 glutamine transporter. nih.gov |

| Densely functionalized 1,4-dicarbonyls (from related synthons) | Pyrrolidine and other heterocyclic scaffolds | Medicinal Chemistry | Enables the creation of complex, multi-functionalized molecules for drug discovery. acs.org |

| γ-Aminobutyric acid (GABA) derivative (4-amino-2-hydroxybutanoic acid) | Sequence-defined oligoamides | Materials Science, Chemical Biology | Used to create multifunctional tetramers with high thermal stability. rsc.org |

Advanced Applications in Specialized Chemical Research and Future Directions

Application as a Chiral Synthon in Organic Synthesis

2-Amino-2-hydroxybutanoic acid is a crucial chiral building block in the synthesis of more complex molecules. Its stereocenters make it a valuable starting material for creating specific enantiomers of various compounds. For instance, derivatives of this compound are key components in the synthesis of important pharmaceutical agents. tandfonline.comoup.com One notable application is in the creation of carbapenem (B1253116) and penem (B1263517) antibiotics, where a derivative, (2S, 3R)-2-aminomethyl-3-hydroxybutanoic acid, serves as a key intermediate. google.com

The synthesis of (−)-bestatin, a natural dipeptide used as an immunological modifier, also relies on derivatives like (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. tandfonline.com Furthermore, fluorinated versions of these amino acids, such as 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid, are used to create peptidomimetics with enhanced metabolic stability and biological activity. The presence of both an amino and a hydroxyl group on a chiral backbone allows for diverse chemical modifications while maintaining stereochemical integrity, making it a versatile synthon. google.com

Integration into Material Science Research

The application of this compound and its derivatives is an emerging area in material science. α-hydroxy acids derived from natural amino acids can be polymerized to create new biocompatible and biodegradable polyesters. mdpi.com These polymers are synthesized by combining α-hydroxy acids with others like lactic acid or glycolic acid through direct condensation. mdpi.com

Research has shown that oligoamides derived from related compounds, such as (R)-4-Amino-2-hydroxybutanoic acid, exhibit high thermal stability due to their rigid backbone and hydrogen-bonding networks. This suggests potential for creating new polymers with tailored properties. The resulting polyesters and polyamides may serve as novel materials for medical applications, leveraging their biocompatibility and controlled degradation profiles. mdpi.com

Development of New Analytical Standards and Reference Materials

In analytical chemistry, pure chemical substances are essential for the development and validation of new analytical methods. (2S)-4-Amino-2-hydroxybutanoic acid is produced as a pharmaceutical reference standard, often as an impurity of active pharmaceutical ingredients like Amikacin. pharmaffiliates.com These standards are manufactured under stringent quality controls, such as ISO 17025 and ISO 17034, ensuring their suitability for use in quantitative analysis, method validation, and stability testing. lgcstandards.com The availability of high-purity enantiomers of amino-hydroxybutanoic acid derivatives is crucial for quality control in the pharmaceutical industry. pharmaffiliates.comlgcstandards.com

Table 1: Examples of Amino-hydroxybutanoic Acid Derivatives as Reference Standards

| Compound Name | CAS Number | Application | Purity/Standard |

|---|---|---|---|

| (2S)-4-Amino-2-hydroxybutanoic Acid | 40371-51-5 | Amikacin Impurity I, Pharmaceutical Standard | ISO 17034, ISO/IEC 17025 lgcstandards.com |

| (S)-(-)-4-Amino-2-hydroxybutyric Acid | 40371-51-5 | Fine Chemical, Intermediate | ≥98.0% vwr.com |

Challenges and Opportunities in Stereocontrolled Synthesis

The synthesis of specific stereoisomers of this compound presents both challenges and opportunities. Achieving high stereoselectivity is critical, as different isomers can have vastly different biological activities. tandfonline.com One successful approach involves the use of chiral starting materials derived from sugars, such as D-gulonic acid γ-lactone and D-glucono-δ-lactone, to produce all four stereoisomers of 3-amino-2-hydroxybutanoic acid in enantiomerically pure form. tandfonline.comjst.go.jp

Another method involves biocatalysis, using enzymes like aldolases and transaminases in a one-pot cascade reaction to produce (S)- and (R)-2-amino-4-hydroxybutanoic acid with high yields and excellent enantiomeric excess (>99%). acs.org This biocatalytic approach is advantageous as it operates under mild conditions and can tolerate high substrate concentrations. acs.org Challenges remain in developing cost-effective and scalable chemical methods that can compete with these highly efficient biocatalytic routes. Asymmetric catalysis using metal complexes, for example, often requires high pressure or temperature to achieve high stereoselectivity. google.com

Table 2: Comparison of Synthetic Methods for Amino-hydroxybutanoic Acid Derivatives

| Method | Starting Materials | Key Features | Reported Efficiency | Reference |

|---|---|---|---|---|

| Chirospecific Synthesis | D-gulonic acid γ-lactone, D-glucono-δ-lactone | Yields all four stereoisomers as single enantiomers. | Enantiomerically pure | tandfonline.comjst.go.jp |

| Biocatalytic Cascade | Formaldehyde (B43269), Alanine (B10760859) | One-pot reaction using aldolase (B8822740) and transaminase. | Yields: 86% to >95%, Enantiomeric Excess: >99% | acs.org |

| Asymmetric Catalysis | 2-benzoyl aminomethyl-3-carbonyl butyric ester | Requires chiral catalyst (e.g., (R)-BINAP-Ru). | High stereoselectivity (>97% ee) at high temp/pressure. | google.com |

Emerging Research Frontiers in Alpha-Amino-Alpha-Hydroxy Acid Chemistry

The field of α-amino-α-hydroxy acid chemistry is expanding, driven by the importance of these compounds as building blocks for pharmaceuticals and other bioactive molecules. wiley.com A significant research frontier is the development of novel and efficient synthetic methods. Recent studies have explored molybdenum-catalyzed amination of α-hydroxy esters as a direct route to N-protected α-amino acid esters. wiley.com This method uses an earth-abundant metal and can be rendered enantioselective through cooperative catalysis. wiley.com

Another emerging area is the use of dual-enzyme cascades to synthesize unusual α-amino acids from α-hydroxy acids. mdpi.com This "hydrogen-borrowing" cascade offers a redox self-sufficient pathway with high catalytic efficiency. mdpi.com Furthermore, research into the unique properties of fluorinated α-amino-α-hydroxy acids is opening doors for the design of novel peptides and drugs with enhanced stability and efficacy. The broader class of α-hydroxy acids is also under investigation for applications ranging from skin rejuvenation to the synthesis of advanced polymers, indicating a vibrant future for this area of chemical research. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-amino-2-hydroxybutanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves Strecker-type reactions or enzymatic resolution. For example, Shiraiwa et al. (1996) demonstrated enantioselective synthesis using chiral catalysts to control stereochemistry . Reaction pH, temperature, and solvent polarity critically influence racemization risks. Evidence from L-2-aminobutyric acid synthesis (CAS 1492-24-6) suggests that low-temperature crystallization (≤4°C) minimizes epimerization .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound in solution?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry, particularly H and C NMR to resolve α-carbon configurations . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., monoisotopic mass 131.0946 Da for analogs like 2-amino-2-ethylbutanoic acid) . Polarimetry or chiral HPLC (e.g., using derivatization with Marfey’s reagent) quantifies enantiomeric excess .

Q. How can researchers optimize HPLC parameters for accurate quantification of this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., 0.1% trifluoroacetic acid) improves peak resolution. Gradient elution (5–40% acetonitrile in 20 min) effectively separates polar analogs like 2-amino-4-(methylthio)butanoic acid . Pre-column derivatization with o-phthalaldehyde enhances UV/fluorescence detection sensitivity for low-concentration samples .

Advanced Research Questions

Q. What factors contribute to the instability of this compound in aqueous solutions, and how can experimental conditions be modified to enhance stability?

- Methodological Answer : Instability arises from β-hydroxyl group oxidation and intramolecular cyclization. Stability studies on (S)-2-hydroxy-3-methylbutanoic acid show that buffering at pH 6–7 and storage at −20°C under nitrogen atmosphere reduces degradation . Lyophilization with cryoprotectants (e.g., trehalose) preserves structural integrity for long-term storage .

Q. How does the chiral configuration of this compound influence its biological activity, and what analytical approaches validate enantiomeric purity?

- Methodological Answer : The (S)-enantiomer exhibits higher affinity for bacterial cell wall synthesis enzymes, as observed in analogs like (S)-4-amino-2-hydroxybutyric acid . Chiral validation requires circular dichroism (CD) spectroscopy coupled with X-ray crystallography for absolute configuration determination . Dynamic kinetic resolution using immobilized lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess in scalable syntheses .

Q. What experimental strategies resolve contradictory findings regarding the metabolic incorporation pathways of this compound in mammalian systems?

- Methodological Answer : Isotope-labeled tracers (e.g., C or N) track metabolic flux via LC-MS/MS. For example, 2-amino-4-hydroxybutanoic acid studies revealed competing pathways: transamination versus direct incorporation into lipid bilayers . Knockout cell models (e.g., CRISPR-modified HEK293) can isolate specific transporter dependencies (e.g., LAT1 vs. ASCT2) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are these mitigated?

- Methodological Answer : High hydrophilicity and zwitterionic nature hinder crystal lattice formation. Co-crystallization with metal ions (e.g., Zn) or use of high ionic strength buffers (e.g., ammonium sulfate) promotes ordered packing . Microseed matrix screening (MMS) optimizes nucleation conditions for polymorph control .

Q. How can computational modeling predict the interaction of this compound with biological targets such as aminoacyl-tRNA synthetases?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities using crystal structures (PDB: 1FFY for related analogs). QM/MM calculations assess protonation states of α-amino and β-hydroxy groups at physiological pH . Free energy perturbation (FEP) quantifies enantiomer-specific binding differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。